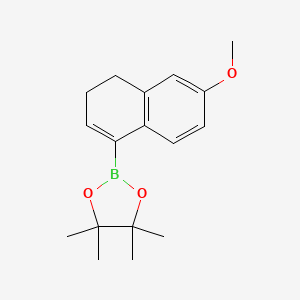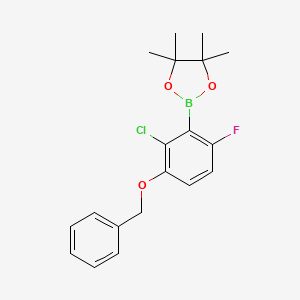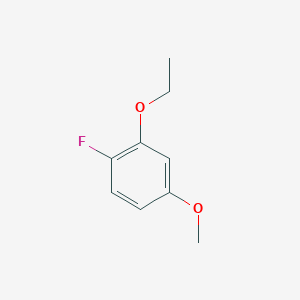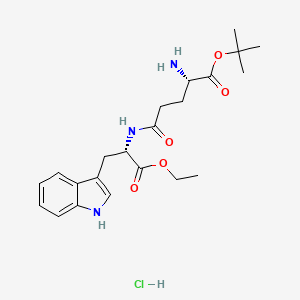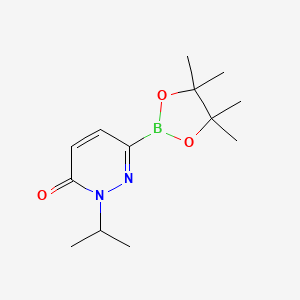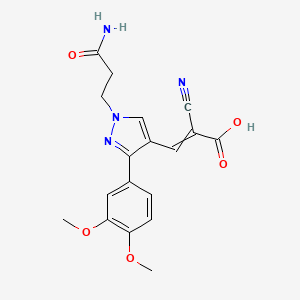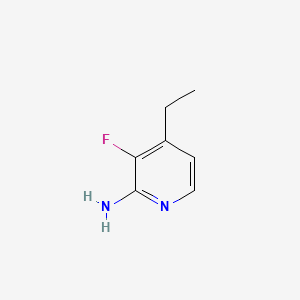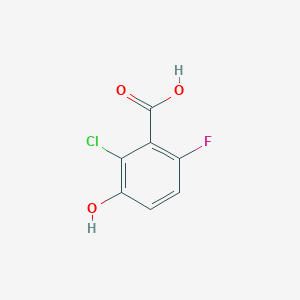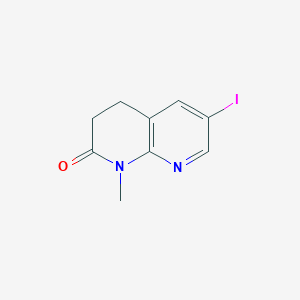
6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the iodination of a precursor naphthyridine compound. The reaction conditions often include the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like purification through crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of reduced naphthyridine derivatives.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various functionalized naphthyridines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or chemical processes.
作用機序
The mechanism of action of 6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions would require detailed study through experimental and computational methods.
類似化合物との比較
Similar Compounds
- 6-Chloro-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
- 6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
- 6-Fluoro-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Comparison
Compared to its halogenated analogs, 6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one may exhibit unique reactivity due to the larger atomic size and different electronic properties of iodine. This can influence its chemical behavior and biological activity, making it a compound of interest for further research.
特性
分子式 |
C9H9IN2O |
|---|---|
分子量 |
288.08 g/mol |
IUPAC名 |
6-iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H9IN2O/c1-12-8(13)3-2-6-4-7(10)5-11-9(6)12/h4-5H,2-3H2,1H3 |
InChIキー |
PGVCGOLLLWRXLR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CCC2=C1N=CC(=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


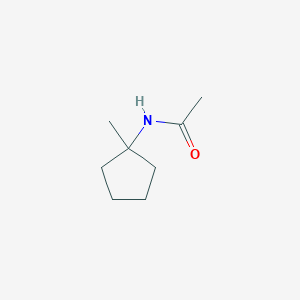
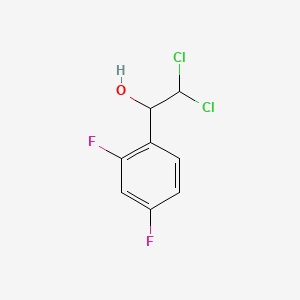

![1-(2-Isopropyl-3-pyridyl)-3-methoxy-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14027672.png)
